molecular formula C21H20N2O3 B2950166 9H-fluoren-9-one O-(3-((furan-2-ylmethyl)amino)-2-hydroxypropyl) oxime CAS No. 868148-62-3

9H-fluoren-9-one O-(3-((furan-2-ylmethyl)amino)-2-hydroxypropyl) oxime

Cat. No.: B2950166
CAS No.: 868148-62-3
M. Wt: 348.402
InChI Key: ZXWOIOGJZLOLLO-UHFFFAOYSA-N
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Description

9H-fluoren-9-one O-(3-((furan-2-ylmethyl)amino)-2-hydroxypropyl) oxime is a structurally complex derivative of fluorenone oxime. Fluorenone oxime itself is a well-established precursor in medicinal chemistry, particularly for synthesizing β-adrenergic receptor antagonists, cyclopropane A inhibitors, and β-blockers . The target compound extends this scaffold by introducing a 3-((furan-2-ylmethyl)amino)-2-hydroxypropyl chain via an oxime linkage. This modification likely enhances its molecular interactions, solubility, or pharmacological activity compared to simpler derivatives.

Key structural features include:

  • Fluorenone core: A planar aromatic system with conjugated π-electrons, enabling π-π stacking and hydrophobic interactions.
  • Oxime group (-NOH): Provides hydrogen-bonding capability and serves as a reactive site for further functionalization.

Properties

IUPAC Name

1-(fluoren-9-ylideneamino)oxy-3-(furan-2-ylmethylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-15(12-22-13-16-6-5-11-25-16)14-26-23-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,15,22,24H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWOIOGJZLOLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOCC(CNCC4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9H-fluoren-9-one O-(3-((furan-2-ylmethyl)amino)-2-hydroxypropyl) oxime is a compound derived from the fluorene structure, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by various studies and research findings.

Chemical Structure and Properties

The compound's structure includes a fluorene moiety, an oxime functional group, and a furan-derived amine. The molecular formula can be represented as C16H17N2O2C_{16}H_{17}N_{2}O_{2}, highlighting its complex nature which contributes to its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 9H-fluoren-9-one derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

A study focused on the synthesis of various Schiff bases from 9-fluorenone reported significant antimicrobial activity against several bacterial strains. The synthesized compounds demonstrated inhibition zones ranging from 11.8 mm to 19.4 mm against pathogens like E. coli and S. aureus, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Fluorenone Derivatives

Compound NameZone of Inhibition (mm)Bacterial Strain
Fluoren-9-one oxime19.4E. coli
Fluoren-9-ylidene-hydrazine18.0S. aureus
N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine17.5Pseudomonas aeruginosa

Anticancer Activity

Another significant area of research involves the anticancer properties of fluorene derivatives. A study indicated that modifications to the fluorene ring could enhance apoptosis-inducing activity in cancer cells. For instance, certain derivatives exhibited EC(50) values as low as 0.15 µM against T47D breast cancer cells, showing a marked improvement over unmodified analogs .

Table 2: Anticancer Activity of Modified Fluorene Compounds

Compound NameCell LineEC(50) (µM)
9-Oxo-9H-fluoreneT47D0.15
Fluorene derivative AHCT1160.29
Fluorene derivative BSNU3980.25

The mechanism by which these compounds exert their biological effects often involves interaction with cellular pathways related to apoptosis and cell proliferation. For example, compounds derived from the fluorene structure have been shown to inhibit tubulin polymerization, thereby disrupting mitotic processes in cancer cells .

Case Studies

  • Antimicrobial Resistance : In a comprehensive study on antimicrobial resistance, new derivatives of O-aryl-carbamoyl-oxymino-fluorene were synthesized and tested against various pathogens. Results indicated that substituents on the aryl moiety significantly influenced both the spectrum and intensity of antibacterial activity .
  • Caspase Activation : Research investigating apoptosis inducers revealed that specific modifications to the fluorene structure could lead to enhanced caspase activation in cancer cells, suggesting a potential therapeutic pathway for treatment-resistant cancers .

Comparison with Similar Compounds

Fluoren-9-one Oxime (Parent Compound)

Structural Features :

  • Simplest derivative, lacking the hydroxypropyl-furanmethyl side chain.
  • Intramolecular hydrogen bonds (O1–H1···N1) and π-π stacking interactions dominate its crystal structure .

Key Differences :

Carbazole Derivatives (KL013 and KL016)

Structural Features :

  • KL013: N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)acetamide.
  • KL016: N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)picolinamide.
  • Replace the fluorenone core with carbazole, a nitrogen-containing heterocycle .

Key Differences :

  • Carbazole’s electron-rich nitrogen enhances π-stacking and polar interactions compared to fluorenone.
  • The acetamide/picolinamide groups in KL013/KL016 offer distinct hydrogen-bonding profiles versus the oxime in the target compound.

Thioxanthene Derivatives (e.g., α-Flupenthixol)

Structural Features :

  • Thioxanthene core (sulfur-containing tricyclic system) with a dimethylaminopropyl side chain.
  • Exhibits isomerism (α/β forms) impacting pharmacological activity .

Key Differences :

  • Thioxanthene’s sulfur atom and non-planar conformation reduce π-π stacking efficiency compared to fluorenone.
  • The target compound’s furan-methylamino group may offer better CNS penetration than the dimethylaminopropyl chain.

Tosyl- and Fmoc-Modified Fluorenone Oximes

Structural Features :

  • 4,5-Diazafluoren-9-one O-tosyloxime : Tosyl group enhances leaving-group capacity for nucleophilic substitution.
  • Fmoc-protected amines : e.g., (9H-fluoren-9-yl)methyl carbamates, widely used in peptide synthesis .

Key Differences :

  • The target compound’s amino-hydroxypropyl-furanmethyl chain provides a balance of hydrophilicity and steric bulk, unlike the highly reactive tosyl group or the labile Fmoc group.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Synthesis Method Applications References
9H-fluoren-9-one oxime Fluorenone Oxime (-NOH) Ethanol/HCl reflux Drug precursor
Target compound Fluorenone Oxime + hydroxypropyl-furanmethyl Likely nucleophilic coupling Undisclosed (potential drug candidate)
KL013 (carbazole derivative) Carbazole Acetamide + hydroxypropyl-furanmethyl Acetylation Circadian clock modulator
α-Flupenthixol Thioxanthene Dimethylaminopropyl Recrystallization Antipsychotic
4,5-Diazafluoren-9-one O-tosyloxime Fluorenone (modified) Tosyl group Tosylation Synthetic intermediate

Research Findings and Implications

  • Crystallography: The parent fluorenone oxime forms helical networks via O–H···N hydrogen bonds and π-π stacking . The target compound’s side chain may disrupt this packing, improving solubility.
  • Bioactivity : Carbazole derivatives (KL013/KL016) demonstrate that heterocyclic cores and amide substituents enhance circadian modulation . The target compound’s oxime group could offer unique redox or chelation properties.
  • Isomerism : Thioxanthene derivatives highlight the importance of stereochemistry; future studies on the target compound should assess stereoisomer impacts .

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